molecular formula C21H19N3O4S2 B2967267 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 681158-56-5

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2967267
CAS No.: 681158-56-5
M. Wt: 441.52
InChI Key: SYYPADWFDNLYKI-UHFFFAOYSA-N
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Description

N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a fused indeno-thiazole core linked to a benzamide moiety substituted with a morpholinosulfonyl group. This compound belongs to a broader class of thiazol-2-yl benzamides, which are studied for their diverse pharmacological activities, including enzyme inhibition and cytokine modulation .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c25-20(23-21-22-19-17-4-2-1-3-15(17)13-18(19)29-21)14-5-7-16(8-6-14)30(26,27)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYPADWFDNLYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure contains an indeno-thiazole moiety linked to a morpholino sulfonamide group, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Kinases : Compounds that inhibit interleukin receptor-associated kinases (IRAKs) have been shown to affect inflammatory pathways and may lead to reduced tumor proliferation, making them promising candidates for cancer therapy .
  • Antimicrobial Activity : The presence of thiazole and benzamide groups suggests potential antimicrobial properties, which have been observed in related compounds .

Antitumor Activity

Several studies have evaluated the antitumor effects of compounds with similar structures. For instance, a recent investigation demonstrated that derivatives with thiazole rings exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (μM)Reference
5A5492.12
6HCC8275.13
8NCI-H3586.48
This compoundTBDTBDTBD

The data indicate that modifications to the thiazole structure can enhance biological activity. Further optimization is required to improve selectivity toward cancer cells while minimizing toxicity toward normal cells.

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for assessing their effectiveness. The following table presents MIC values for selected derivatives:

CompoundPathogenMIC (μg/mL)Reference
10Staphylococcus aureus0.25
5aEscherichia coli0.22

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections.

Case Studies

  • Antitumor Activity :
    A study focused on thiazole-indenoquinoxaline hybrids demonstrated that derivatives showed significant apoptotic effects in various human cancer cell lines. The research highlighted the importance of structural modifications in enhancing cytotoxicity while maintaining selectivity .
  • Antimicrobial Evaluation :
    Another investigation into thiazole derivatives revealed their effectiveness against biofilm-forming pathogens, indicating potential applications in treating chronic infections associated with biofilms .

Comparison with Similar Compounds

Cyclopropyl-Methylsulfamoyl Analog (CAS 922448-05-3)

A closely related compound, 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 922448-05-3), shares the indeno-thiazole and benzamide framework but substitutes the morpholine ring with a cyclopropyl-methyl group. Its molecular formula (C₂₁H₁₉N₃O₃S₂) differs from the target compound, reflecting the cyclopropyl group’s impact on molecular weight and lipophilicity .

Piperidine- and Piperazine-Based Sulfonamides

Compounds such as 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) replace the morpholine with piperidine or propylpiperidine. These analogs demonstrate enhanced cytokine-inducing activity in combination with adjuvants, suggesting that nitrogen-containing rings may improve bioactivity compared to oxygen-containing morpholine .

Indeno-Thiazole Derivatives with Varied Substituents

8H-Indeno[1,2-d]thiazol-2-amine Derivatives

describes indeno-thiazole analogs with simple amine substituents (e.g., allyl, phenyl, methyl). For example:

  • N-Methyl-8H-indeno[1,2-d]thiazol-2-amine (1-8): Achieved a 53% yield, higher than fluorophenyl or allyl derivatives, indicating synthetic accessibility.

These compounds lack the benzamide linkage, focusing instead on amine substituents, which simplifies the scaffold but may reduce binding specificity compared to the target compound .

Thiazol-2-yl Benzamides with Diverse Functional Groups

Morpholinomethyl and Piperazinyl Derivatives

Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) and 4e (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) from feature morpholinomethyl or piperazinyl groups on the thiazole ring. Unlike the target compound’s sulfonamide, these substituents are methyl-linked, which may limit electronic effects but improve membrane permeability.

Substituted Benzamide Moieties

highlights N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives with halogen, methoxy, or cyano groups. For example:

  • B9 (4-cyanobenzamide): Introduces a strong electron-withdrawing group, altering electronic density.

These compounds lack the fused indeno-thiazole system, emphasizing the importance of the target’s rigid core for conformational stability .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

  • : Benzothiazole derivatives (e.g., 4i) exhibit melting points between 99.9°C and 177.2°C, influenced by substituent polarity. The target compound’s morpholinosulfonyl group may raise its melting point due to hydrogen bonding.
  • : Sulfonamide-containing triazoles show IR absorption at 1247–1255 cm⁻¹ (C=S stretching), absent in the target compound, which instead features a sulfonyl group (expected S=O stretches near 1350–1150 cm⁻¹) .

Q & A

Q. Characterization :

  • Structural Validation : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions, with sulfonyl groups showing characteristic downfield shifts (δ 3.0–3.5 ppm for morpholine protons, δ 125–130 ppm for sulfonyl carbons) .
  • Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular weight (e.g., [M+H]+^+ calculated within ±2 ppm error) .
  • Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity, supported by elemental analysis (C, H, N, S within ±0.4% theoretical) .

Advanced: How do steric and electronic effects of substituents influence this compound’s adenosine receptor affinity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Steric Effects : Bulky substituents at the benzamide’s para position (e.g., morpholinosulfonyl) reduce adenosine A1_1/A3_3 receptor binding due to steric clashes in the hydrophobic pocket. Smaller groups (e.g., methoxy) improve affinity .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance A3_3 receptor binding (Ki_i < 100 nM) by stabilizing dipole interactions with Thr94 and His272 residues. Conversely, electron-donating groups (e.g., hydroxy) favor A1_1 selectivity via hydrogen bonding with Ser91 .
  • Validation : Competitive binding assays using 3H^{3}\text{H}-DPCPX (A1_1) and 3H^{3}\text{H}-HEMADO (A3_3) in transfected HEK293 cells, analyzed via nonlinear regression (GraphPad Prism) .

Basic: What in vitro assays are suitable for initial evaluation of its anticancer activity?

Methodological Answer:

  • Cytotoxicity Screening : MTT assay against NCI-60 cell lines (72-hour exposure), with IC50_{50} values compared to doxorubicin controls. Dose-response curves (0.1–100 μM) identify potent activity in leukemia (e.g., K-562) and breast cancer (MCF-7) lines .
  • Mechanistic Insight :
    • Apoptosis : Annexin V/PI staining followed by flow cytometry (e.g., 24-hour treatment at IC50_{50}) .
    • Cell Cycle : PI staining and FACS analysis to detect G0_0/G1_1 arrest, indicative of CDK4/6 inhibition .

Advanced: How can molecular docking resolve contradictory data in kinase inhibition profiles?

Methodological Answer:
Contradictions arise from off-target effects or assay variability. To address:

  • Docking Workflow :
    • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., ITK, EGFR) using sequence alignment (Clustal Omega) .
    • Ligand Preparation : Generate 3D conformers (Open Babel) and optimize charges (AM1-BCC).
    • Receptor Grid Generation : Focus on catalytic lysine (e.g., Lys745 in EGFR) and hinge region .
    • Scoring : Glide SP/XP (Schrödinger) or AutoDock Vina to rank binding poses. Validate with MM-GBSA free energy calculations .
  • Discrepancy Resolution : If experimental IC50_{50} for EGFR contradicts docking scores, assess solvation effects (explicit water MD simulations) or allosteric binding using metadynamics .

Basic: What spectroscopic techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • XRD : Single-crystal X-ray diffraction (Cu-Kα radiation) identifies polymorph-specific lattice parameters (e.g., Form I: monoclinic P21_1/c vs. Form II: orthorhombic Pna21_1) .
  • FTIR : Polymorphs show distinct N-H stretching (3200–3400 cm1^{-1}) and sulfonyl S=O asymmetric vibrations (1150–1250 cm1^{-1}) .
  • DSC : Melting endotherms (e.g., Form I: 177°C vs. Form II: 182°C) correlate with thermodynamic stability .

Advanced: How does the morpholinosulfonyl group impact metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Stability :
    • Microsomal Assay : Incubate with rat liver microsomes (1 mg/mL, NADPH). LC-MS/MS quantifies parent compound depletion (t1/2_{1/2} > 60 min indicates high stability) .
    • CYP Inhibition : Screen against CYP3A4/2D6 (fluorogenic substrates) to assess drug-drug interaction risks .
  • Mechanism : The sulfonyl group reduces first-pass metabolism by resisting CYP450 oxidation, while morpholine enhances solubility (logP < 3) for improved bioavailability .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • Sample Prep : Plasma protein precipitation with acetonitrile (3:1 v/v), followed by SPE (C18 cartridges) for cleanup .
  • Quantification :
    • LC-MS/MS : MRM transitions (e.g., m/z 450 → 312 for quantification; m/z 450 → 285 for confirmation). Calibration curve: 1–1000 ng/mL (R2^2 > 0.995) .
    • Validation : Per ICH guidelines—precision (RSD < 15%), accuracy (85–115%), and matrix effect (<20%) .

Advanced: How to design analogs to overcome multidrug resistance in cancer cells?

Methodological Answer:

  • Scaffold Modification :
    • Introduce P-gp inhibitors (e.g., tetrahydroisoquinoline) at the indeno-thiazole’s 8-position to block efflux .
    • Replace benzamide with thiadiazole to enhance membrane permeability (clogP reduction by 0.5 units) .
  • Validation :
    • Cytotoxicity in MDR Lines : Compare IC50_{50} in parental vs. P-gp-overexpressing KB-V1 cells (resistance ratio < 2 indicates efficacy) .
    • Rhodamine-123 Accumulation : Flow cytometry to confirm P-gp inhibition (≥50% increase in fluorescence) .

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